molecular formula C17H33NS2 B14299969 1-Isothiocyanato-15-(methylsulfanyl)pentadecane CAS No. 120271-23-0

1-Isothiocyanato-15-(methylsulfanyl)pentadecane

Cat. No.: B14299969
CAS No.: 120271-23-0
M. Wt: 315.6 g/mol
InChI Key: PYSSXKUUGTYCTF-UHFFFAOYSA-N
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Description

1-Isothiocyanato-15-(methylsulfanyl)pentadecane is an organic compound belonging to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its unique structure, which includes a long carbon chain with an isothiocyanate group at one end and a methylsulfanyl group at the other. This structure imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-15-(methylsulfanyl)pentadecane can be synthesized through several methods. One common approach involves the reaction of amines with thiophosgene or its derivatives. This method, while effective, involves the use of highly toxic reagents. An alternative, more sustainable method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU. This reaction can be carried out under moderate heating (40°C) and uses benign solvents like Cyrene™ or γ-butyrolactone .

Industrial Production Methods: Industrial production of isothiocyanates often involves the use of carbon disulfide and amines under basic conditions to form dithiocarbamate salts, which are then desulfurized to yield the desired isothiocyanate . This method, while efficient, also involves handling volatile and toxic reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-15-(methylsulfanyl)pentadecane undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the -N=C=S group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.

Major Products:

    Oxidation: Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions yield thioureas, carbamates, and other derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isothiocyanato-15-(methylsulfanyl)pentadecane has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 1-Isothiocyanato-15-(methylsulfanyl)pentadecane is primarily due to its ability to interact with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction can lead to the modulation of various cellular pathways:

Comparison with Similar Compounds

1-Isothiocyanato-15-(methylsulfanyl)pentadecane can be compared with other isothiocyanates, such as:

  • Phenethyl isothiocyanate
  • Sulforaphane
  • Allyl isothiocyanate

Uniqueness:

Properties

CAS No.

120271-23-0

Molecular Formula

C17H33NS2

Molecular Weight

315.6 g/mol

IUPAC Name

1-isothiocyanato-15-methylsulfanylpentadecane

InChI

InChI=1S/C17H33NS2/c1-20-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-18-17-19/h2-16H2,1H3

InChI Key

PYSSXKUUGTYCTF-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCCCCCCCCCN=C=S

Origin of Product

United States

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